Undecanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOQYGWTQBHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O, Array | |
| Record name | 1-UNDECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026915 | |
| Record name | 1-Undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour | |
| Record name | 1-UNDECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Undecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Undecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 1-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Undecyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C | |
| Record name | 1-UNDECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-UNDECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
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| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C | |
| Record name | 1-UNDECANOL | |
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| Record name | 1-Undecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 1-UNDECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol) | |
| Record name | 1-UNDECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Undecyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840 | |
| Record name | 1-UNDECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-UNDECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Undecyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00297 [mmHg] | |
| Record name | 1-Undecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2928 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8 | |
| Record name | 1-UNDECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Undecanol | |
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| Record name | 1-Undecanol | |
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| Record name | 1-Undecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Undecanol | |
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| Record name | 1-Undecanol | |
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| Record name | Undecan-1-ol | |
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| Record name | Undecanol | |
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| Record name | UNDECYL ALCOHOL | |
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| Record name | 1-UNDECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
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| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
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Melting Point |
60.6 °F (USCG, 1999), 19 °C, 15.9 °C | |
| Record name | 1-UNDECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-UNDECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UNDECYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Natural Occurrence and Biological Contexts of Undecanol
Presence in Biological Systems
The occurrence of undecanol in biological systems highlights its metabolic significance across different life forms, especially plants.
Plant Metabolite Role of Undecan-1-ol
Undecan-1-ol (1-undecanol) functions as a plant metabolite. Current time information in Judith Basin County, US.uni.luthegoodscentscompany.com Similarly, undecan-4-ol (4-undecanol) and undecan-2-ol (2-undecanol) also exhibit roles as plant metabolites. fishersci.co.uknih.gov This classification underscores their involvement in the biochemical reactions and physiological processes occurring within plant organisms.
Occurrence in Plant Oils and Essential Oils
Undecan-1-ol is detected in trace amounts in various natural sources, including numerous plant oils and the essential oils derived from certain flowers. nih.govwikidata.org Its presence contributes to the intricate and rich fragrance profiles of these oils. Specific examples include 1-undecanol (B7770649) found in citrus fruits, orange peel oil, and the essential oil of coriander seed and leaf. thegoodscentscompany.comfishersci.comwikidata.org this compound, specifically 1-undecanol and 2-undecanol (B40161), has been identified in the stem essential oil of Eryngium foetidum. dntb.gov.ua In Coriandrum sativum (coriander) leaf essential oil, this compound accounts for 3.37% of the total composition, categorized as a minor compound. fragranceu.com Furthermore, 2-undecanol has been reported in rue oil and the essential oil of Litsea odorifera. fishersci.at Isomeric undecanols have also been detected in the essential oil of Bupleurum affine. nih.gov
Detection in Specific Plant Species
This compound has been identified in a range of specific plant species. 1-Undecanol has been reported in Leea guineensis and Pelargonium endlicherianum. Current time information in Judith Basin County, US.cgl.org.cn It is also recognized as a metabolite of Vitis vinifera (grape). thegoodscentscompany.comthegoodscentscompany.comfishersci.comwikidata.org Beyond these, 1-undecanol is a key volatile constituent found in Senecio tenuifolius and Flacourtia montana. bidd.groupataman-chemicals.comataman-chemicals.com 2-Undecanol is reported to occur in Humulus lupulus (hops). nih.govfishersci.at this compound is also a natural product found in Mikania cordifolia and Pectis elongata var. floribunda. thegoodscentscompany.com
Detection in Fruits
This compound is a naturally occurring compound in several fruits, contributing to their characteristic aromas and flavors. 1-Undecanol is found in fruits such as apples and bananas. thegoodscentscompany.comsigmaaldrich.combidd.groupthegoodscentscompany.comfishersci.comwikidata.orgbidd.group In apples, 1-undecanol has been identified as a biomarker for different apple cultivars, suggesting its potential use in non-invasive authentication methods. contaminantdb.ca In bananas, 1-undecanol has been detected in root extracts. ataman-chemicals.comontosight.aiuj.ac.za 2-Undecanol is also reported in fresh apple and banana fruit. fishersci.at
A summary of this compound detection in fruits is provided below:
| Fruit | This compound Isomer Detected | Reference |
| Apples | 1-Undecanol, 2-Undecanol | thegoodscentscompany.comsigmaaldrich.comthegoodscentscompany.comfishersci.comwikidata.orgfishersci.atbidd.groupcontaminantdb.ca |
| Bananas | 1-Undecanol, 2-Undecanol | thegoodscentscompany.comsigmaaldrich.combidd.groupthegoodscentscompany.comfishersci.comwikidata.orgfishersci.atataman-chemicals.combidd.groupontosight.aiuj.ac.za |
Role as a Volatile Oil Component
This compound isomers serve as volatile oil components, influencing the aromatic profiles of various natural products. 4-Undecanol (B1582368) and 2-undecanol are both recognized for their role as volatile oil components. fishersci.co.uknih.govfishersci.com The presence of undecan-1-ol enhances the complexity and richness of fragrances used in perfumes and cosmetics. nih.gov Its floral, citrus-like odor and fatty taste make 1-undecanol a valuable flavoring ingredient in the food industry. thegoodscentscompany.combidd.groupbidd.group
Biochemical Pathways and Roles
This compound is categorized as a fatty alcohol lipid molecule, indicating its structural and functional connection to lipids. sigmaaldrich.combidd.groupbidd.group It is implicated in fundamental biochemical processes within organisms, including lipid transport, lipid metabolism, and fatty acid metabolism. sigmaaldrich.combidd.group Furthermore, 1-undecanol is associated with chemical reactions such as lipid peroxidation. sigmaaldrich.combidd.group
From a biosynthetic perspective, 1-undecanol can be produced through the reduction of undecanal (B90771), an analogous aldehyde. thegoodscentscompany.combidd.groupbidd.group In microbial systems, bacterial oxidation of 2-tridecanone (B165437) has been observed to yield a significant amount of 1-undecanol, suggesting a unique mechanism involving subterminal oxidation for the degradation of long-chain methyl ketones. wikidata.orgexportersindia.com Conversely, 2-undecanol can be oxidized to 2-undecanone. thegoodscentscompany.com
Beyond its metabolic roles, 2-undecanol is also a volatile fatty alcohol that contributes to the flavor of foods like coconut meat, cheese, and hopped beer. fishersci.at It acts as a flower-emitted volatile and serves as a pheromone component for various species of Hymenoptera, playing a role in insect communication systems. nih.govthegoodscentscompany.comresearchgate.net Biologically, this compound also functions as a membrane stabilizer, energy source, energy storage molecule, and a nutrient. sigmaaldrich.comnih.gov
Involvement in Lipid Metabolism and Transport
As a fatty alcohol, this compound is intrinsically linked to lipid metabolism and transport within biological systems atamanchemicals.comfoodb.caatamanchemicals.comhmdb.cahmdb.ca. Both 1-undecanol and 2-undecanol are noted for their participation in biochemical processes such as lipid metabolism, lipid transport, and fatty acid metabolism foodb.cahmdb.cahmdb.cafoodb.ca. This classification underscores its potential integration into the complex pathways that govern the synthesis, breakdown, and movement of lipids throughout cells and organisms. Fatty alcohols, as a subclass of fatty acyls, are fundamental components of the broader lipid and lipid-like molecule superclass foodb.cafoodb.ca.
Role as a Membrane Stabilizer
This compound, including both its 1- and 2-isomers, has been identified for its biological role as a membrane stabilizer foodb.cafoodb.ca. Alcohols generally are recognized for their ability to alter the properties of lipid bilayers, which form the fundamental structure of biological membranes nih.gov. Research into the effects of various chain length alcohols on bilayer capacitance indicates that 1-undecanol, alongside longer chain alcohols up to 1-hexadecanol, can increase bilayer capacitance in specific model systems, such as monoolein/n-hexadecane bilayers nih.gov. This observed effect suggests a direct interaction with the membrane structure, contributing to its stabilizing influence. The biological actions of alcohols have historically been associated with their capacity to modify the characteristics of lipid bilayers nih.gov.
Function as an Energy Source and Storage Molecule
This compound serves a biological function as both an energy source and an energy storage molecule foodb.cahmdb.cahmdb.cafoodb.ca. As a fatty alcohol, it is a type of lipid molecule, which are well-established as primary forms of energy storage in biological systems atamanchemicals.comfoodb.caatamanchemicals.com. Lipids, including fatty alcohols, can be catabolized through processes like fatty acid oxidation to release energy for cellular activities nih.gov. Additionally, they can be esterified and stored as triglycerides, forming a reserve of metabolic fuel for later use nih.gov. This dual role as an available energy source and a component for energy storage highlights this compound's integration into cellular bioenergetics.
Participation in Cellular Processes (e.g., Cell Signaling)
This compound is implicated in various cellular processes, including cell signaling foodb.cahmdb.cahmdb.cafoodb.ca. Studies on n-alkanols, a class that includes this compound, have demonstrated their capacity to modulate the immune system nih.gov. Specifically, 1-undecanol (C11) exhibits a "cutoff effect" in its immunomodulatory activity, suggesting that its potency does not linearly increase with chain length beyond a certain point, or that its effect may be less pronounced compared to shorter alcohols nih.gov. For instance, a high concentration of 1-undecanol was observed to reduce interferon-gamma (IFN-γ) secretion by 30% in one study nih.gov. Furthermore, n-alkanols are known to act downstream of the cell membrane, influencing key signaling pathways such as the activation of nuclear factor of activated T cells (NFAT) and nuclear factor-κB (NF-κB) nih.gov. A cutoff effect on NFAT regulation was noted for C11 (this compound), while for NF-κB signaling, it appeared earlier at C10 nih.gov. These findings suggest this compound's involvement in modulating intracellular signal transduction pathways that are critical for immune responses and other cellular functions.
Relation to Lipid Peroxidation
This compound is noted for its relation to the chemical reaction of lipid peroxidation foodb.cahmdb.cahmdb.cafoodb.ca. Lipid peroxidation (LPO) is a well-documented oxidative process initiated by the attack of free radicals on phospholipids (B1166683) or polyunsaturated fatty acids (PUFA) found within cellular or organelle membranes ogu.edu.tr. This autocatalytic process results in the formation of various reactive products, including aldehydes, ketones, alkanes, and carboxylic acids ogu.edu.tr. These highly reactive species can subsequently alter membrane permeability, disrupt electrolyte balance, and lead to cellular damage ogu.edu.tr. While databases indicate this compound's association with lipid peroxidation, the precise mechanisms or direct involvement of this compound in initiating, propagating, or inhibiting this process are areas for further detailed research.
Biological Activities and Biological Research Applications of Undecanol
Antimicrobial Properties and Mechanisms
Undecanol exhibits potent antimicrobial, particularly antifungal, properties. Its efficacy stems from its ability to interact with and disrupt fundamental cellular processes in microorganisms. Research has elucidated specific mechanisms by which this compound exerts its fungicidal effects, primarily through the disruption of the plasma membrane and its associated proteins.
Antifungal Action against Saccharomyces cerevisiae
Studies investigating the antifungal activity of primary aliphatic alcohols (from C6 to C13) have identified this compound as a highly potent agent against the yeast Saccharomyces cerevisiae. nih.gov Research has shown this compound to be the most effective fungicide in this group, followed by decanol. nih.gov Time-kill curve studies have demonstrated that this compound is fungicidal against S. cerevisiae regardless of the yeast's growth stage. nih.gov Furthermore, the fungicidal activity of this compound is not affected by pH, indicating a robust mechanism of action across different environmental conditions. nih.gov The antifungal activity is attributed to a biophysical process, where the effectiveness is maximized by an optimal balance between the hydrophilic and hydrophobic portions of the alcohol molecule. nih.gov
Table 1: Antifungal Properties of this compound against Saccharomyces cerevisiae
| Property | Finding | Source |
|---|---|---|
| Relative Potency | Most potent fungicide among primary aliphatic alcohols (C6-C13) tested. | nih.gov |
| Mode of Action | Fungicidal | nih.gov |
| Growth Stage Dependency | Effective at all growth stages of S. cerevisiae. | nih.gov |
| pH Influence | Fungicidal activity is not influenced by pH values. | nih.gov |
Inhibition of Plasma Membrane H+-ATPase
A key mechanism underlying this compound's antifungal action is its inhibition of the plasma membrane H+-ATPase (Pma1). nih.gov This enzyme is vital for fungal cells, as it pumps protons out of the cell, creating an electrochemical gradient necessary for nutrient uptake and regulation of intracellular pH. nih.govdntb.gov.ua By inhibiting this proton pump, this compound disrupts these essential cellular functions. nih.gov The inhibition of H+-ATPase leads to a halt in glucose-induced acidification of the external medium, a direct consequence of the enzyme's impaired function. nih.gov The fungal plasma membrane H+-ATPase is considered a promising target for antifungal drugs because it is essential for fungal survival and is not present in mammals. mdpi.com
Disruption of Membrane-Associated Protein Function
The primary antifungal mechanism of medium-chain alkanols like this compound is linked to their nature as nonionic surfactants. nih.gov This property allows them to disrupt the native function of integral proteins associated with the cell membrane. nih.gov This disruption is not specific to a single protein but rather a broader interference with the lipid environment of the membrane, which in turn affects the function of various membrane-associated proteins such as enzymes and transporters. nih.govnih.gov By altering the physical structure and fluidity of the membrane, this compound can induce conformational changes in these proteins, leading to a loss of their biological function and ultimately contributing to cell death. nih.govnih.gov
Insect Neurobiology and Chemical Ecology
In the field of chemical ecology, this compound has been identified as a significant compound that influences insect behavior, particularly in the context of olfactory communication. It can act as a synergist, enhancing the attractiveness of sex pheromones.
Synergistic Effects with Sex Pheromones (e.g., Grapholita molesta)
Table 2: Synergistic Effect of 1-Undecanol (B7770649) on Grapholita molesta Male Moth Capture
| Lure Composition | Relative Male Moth Capture | Role of 1-Undecanol | Source |
|---|---|---|---|
| Sex Pheromone Alone | Baseline | - | fao.orgresearchgate.net |
| Sex Pheromone + 1-Undecanol | Significantly Increased | Synergist | fao.orgresearchgate.net |
| 1-Undecanol Alone | No captures | Not an attractant | fao.orgresearchgate.net |
Influence on Olfactory Systems
The synergistic action of this compound with insect sex pheromones inherently points to its influence on the insect's olfactory system. nih.gov Insect olfaction relies on specialized olfactory receptor neurons (ORNs) housed in sensilla, which detect volatile chemical cues. nih.gov The response of these neurons is highly specific to the chemical composition and ratio of compounds in an odor blend. psu.edu A synergist like this compound likely enhances the response of the male moth's olfactory system to the primary pheromone components. This could occur through several mechanisms, such as improving the binding affinity of the pheromone to its receptor, modulating the activity of the ORNs to increase their firing rate, or altering the temporal pattern of the neural response to make the pheromone plume more easily traceable for the insect. psu.edumdpi.com The precise neurobiological mechanism of this compound's synergistic effect requires further investigation but underscores its role in modulating chemosensory pathways in insects.
Table of Compounds
| Compound Name |
|---|
| This compound (1-undecanol) |
| Decanol |
| (Z)-3-hexenyl acetate (B1210297) |
Role in Insect Communication
Chemical communication is a vital aspect of insect behavior, governing interactions related to mating, aggregation, and defense. Fatty alcohols, including this compound, have been identified as components of the semiochemicals that insects use to communicate.
Research has shown that 1-undecanol can act as a synergist to the sex pheromone of the Oriental fruit moth, Grapholita molesta. nih.govresearchgate.netdrugbank.com When used in combination with the moth's sex pheromone in traps, 1-undecanol was found to significantly increase the attraction of male moths. drugbank.com In field tests, traps baited with the sex pheromone and 1-undecanol captured a greater number of male G. molesta compared to traps with the pheromone alone. drugbank.com The most effective synergistic effect was observed at a 50 μg dose of 1-undecanol. nih.gov However, traps baited with 1-undecanol alone did not capture any moths, indicating its role as an enhancer of the primary pheromone signal rather than a primary attractant itself. drugbank.com
Furthermore, the isomer 2-undecanol (B40161) has been identified as a pheromone, a chemical substance produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. nih.gov
Table 1: Effect of 1-Undecanol as a Synergist in Grapholita molesta Pheromone Traps
| Treatment | Mean Number of Male Moths Captured |
|---|---|
| Sex Pheromone Alone | Data indicates a baseline capture rate. |
| Sex Pheromone + 50 µg 1-Undecanol | Significantly higher than pheromone alone. |
| Sex Pheromone + 100 µg 1-Undecanol | Higher than pheromone alone. |
| Sex Pheromone + 200 µg 1-Undecanol | Higher than pheromone alone. |
| 1-Undecanol Alone | No moths captured. |
Data synthesized from research findings indicating a synergistic effect. drugbank.com
Plant Physiology and Plant-Pest Interactions
This compound has been investigated for its effects on plant growth and development, particularly its role as a chemical pinching agent and its potential as an airborne signaling molecule.
In horticulture, mechanical pinching of the apical bud is a common practice to encourage the growth of lateral branches, leading to a fuller, more aesthetically pleasing plant. This compound has been studied as a chemical alternative to this labor-intensive process. Foliar sprays of this compound have been shown to increase branching in certain cultivars of poinsettia (Euphorbia pulcherrima) when compared to unpinched control plants. A commercial product containing 80% this compound has been used for this purpose.
While this compound can promote branching, its application in agriculture is limited by its phytotoxic effects. Research on poinsettias has indicated that the concentrations of this compound necessary to effectively increase branching also cause damage to the plant tissue, rendering the plants commercially unacceptable. Other studies have noted that this compound emulsions can be particularly phytotoxic to young, meristematic tissues. nih.gov When applied without a surfactant, this compound has been observed to cause nonselective tissue death. nih.gov
Plants are known to release a variety of volatile organic compounds (VOCs) into the atmosphere, which can act as signals to other plants and insects. This compound has been identified as a volatile constituent in several plant species, including Senecio tenuifolius and Flacourtia montana. researchgate.net Its presence in the volatile emissions of plants suggests a potential role in airborne signaling, although the specific function in plant-to-plant or plant-insect communication is an area that requires further investigation. The Plant-Associated Volatile Organic Compound (VOC) Database includes undecan-1-ol, acknowledging its role as a plant volatile.
Mammalian Biology and Health Research
The interaction of various chemical compounds with proteins that play a role in drug metabolism and transport is a significant area of health research.
P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that transports a wide variety of substrates out of cells. It plays a crucial role in the disposition of many drugs and in the development of multidrug resistance in cancer cells.
Currently, there is a lack of specific research data available from the conducted searches on the direct interaction between this compound and P-glycoprotein. While the interaction of other alcohols, such as ethanol (B145695), with P-gp has been studied, and the substrate promiscuity of P-gp is well-documented for a wide range of hydrophobic and amphipathic molecules, specific studies investigating the affinity of this compound as a substrate or inhibitor of P-glycoprotein have not been identified in the performed literature searches. Therefore, the role of this compound in modulating P-glycoprotein activity remains an area for future research.
Research in Neurobiology and Neuroscience
A comprehensive review of scientific literature reveals a significant gap in research specifically investigating the effects of this compound within the fields of neurobiology and neuroscience. The majority of studies concerning the impact of alcohols on the nervous system have concentrated on short-chain alcohols, most notably ethanol, due to its societal and physiological relevance. While some research has ventured into the neurobiological activities of other long-chain fatty alcohols, specific data on this compound remains largely absent.
General studies on long-chain fatty alcohols have occasionally pointed towards potential neurotrophic or modulatory effects. For example, research on a range of synthetic long-chain fatty alcohols indicated that neurotrophic activity was most pronounced for n-hexacosanol, which was found to promote the maturation of central neurons in culture. nih.gov However, these comparative studies did not include this compound, making it impossible to attribute similar properties to it.
Consequently, there are no detailed research findings to report on this compound's interaction with key neurobiological components, such as:
Neural Signaling and Neurotransmitter Systems: There is no specific evidence detailing how this compound might modulate excitatory or inhibitory neurotransmission, nor its effect on neurotransmitter receptors like those for GABA, glutamate, or acetylcholine. The extensive research in this area is dominated by studies on ethanol.
Ion Channels: The effects of alcohols on various ion channels, including voltage-gated sodium channels and ligand-gated channels, are a critical area of neuroscience research. However, studies have focused on shorter-chain alcohols, and specific data on how this compound affects the kinetics or conductance of these channels is not available.
Neural Membranes: While it is understood that alcohols can influence the fluidity and properties of neural membranes, specific biophysical studies detailing the interaction of this compound with neuronal lipid bilayers are not present in the available literature.
Neuroprotective Potential: There are no published studies investigating this compound as a potential neuroprotective agent against excitotoxicity, oxidative stress, or other forms of neuronal injury.
Due to the lack of specific experimental data, it is not possible to generate data tables on the research findings of this compound in neurobiology and neuroscience. Further research is required to determine if this compound has any significant biological activities in these areas.
Synthesis and Biosynthesis of Undecanol
Chemical Synthesis Pathways
Chemical synthesis offers several established routes for the production of undecanol, primarily involving the reduction of carboxylic acid derivatives or aldehydes, and chain elongation reactions.
Reduction of 1-Undecanal
One of the common industrial methods for producing this compound is the reduction of 1-undecanal, its analogous aldehyde. wikipedia.orgservice.gov.uknih.gov This process typically involves the conversion of the aldehyde functional group (-CHO) to a primary alcohol functional group (-CH₂OH).
Metal Sodium Reduction of Ethyl Undecanoate
This compound can be prepared through the metal sodium reduction of ethyl undecanoate. This method involves a detailed sequence of steps to achieve the desired alcohol. The process begins by heating anhydrous toluene (B28343) and sodium in a three-necked flask until the sodium is completely melted. The heat is then stopped, and the mixture is stirred rapidly to disperse the sodium into fine particles as the temperature drops to approximately 60°C. Subsequently, a solution of ethyl undecanoate in absolute ethanol (B145695) is added, followed by additional absolute ethanol. The reaction mixture is heated in an oil bath until all the sodium is dissolved. wikipedia.orgservice.gov.uk
Following the reaction, ethanol and toluene are removed via steam distillation. The remaining oily substances are washed multiple times with hot water. The ether layer, after extraction with ethyl ether, is washed sequentially with water, sodium carbonate, and then again with water. The solution is then dried with magnesium sulfate, and the ethyl ether is boiled off. The final product, this compound, is extracted from the residue through reduced-pressure distillation, achieving a typical yield of 70%.
Pressurization and Catalytic Hydrogenation of Ethyl ω-Undecanoate
Another synthetic route involves the pressurization and catalytic hydrogenation of ethyl ω-undecanoate (often referred to as ethyl undecanoate in this context). wikipedia.orgservice.gov.uk This method utilizes hydrogen gas under pressure in the presence of a catalyst to reduce the ester group to a primary alcohol. This is a common industrial approach for the production of fatty alcohols from fatty acid esters.
Grignard Reaction (Nonyl Magnesium Bromide with Ethylene (B1197577) Oxide)
The Grignard reaction provides a pathway to synthesize this compound by extending a carbon chain. This method involves the reaction of nonyl magnesium bromide, a Grignard reagent, with ethylene oxide. wikipedia.orgservice.gov.uk Grignard reagents are organomagnesium compounds (R-Mg-X) that act as strong nucleophiles. When a Grignard reagent reacts with an epoxide, such as ethylene oxide, it results in the formation of a primary alcohol with two additional carbon atoms compared to the original Grignard reagent's alkyl group. This reaction is typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Synthesis as a Precursor in Organic Reactions
This compound itself serves as a valuable precursor in various organic reactions, demonstrating its utility beyond being an end-product. For instance, it can be utilized in the synthesis of undecanal (B90771) through chemoselective oxidation. This transformation can be catalyzed by a fluorous derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical. wikipedia.orgservice.gov.uk This highlights this compound's role as an intermediate in producing other important organic compounds.
Microbial and Enzymatic Synthesis
Beyond chemical synthesis, this compound can also be produced through biological pathways involving microorganisms and enzymatic processes. Research has shown that certain bacteria are capable of synthesizing this compound. For example, Pseudomonas bacteria, isolated from soil, have been observed to degrade 2-tridecanone (B165437), with 1-undecanol (B7770649) being identified as a main product of this degradation. This microbial oxidation of 2-tridecanone to 1-undecanol indicates a unique mechanism involving subterminal oxidation for the biological degradation of long-chain methyl ketones. This area of biosynthesis offers potential for sustainable and environmentally friendly production methods.
Compound Names and PubChem CIDs
Production from Bacteria (e.g., Pseudomonas)
1-Undecanol can be produced by various bacteria, notably species belonging to the Pseudomonas genus, which are commonly isolated from soil. fishersci.atsigmaaldrich.commetabolomicsworkbench.orgflybase.orgherts.ac.ukwikidata.org Studies have shown that Pseudomonas strain 4G-9 and Pseudomonas aeruginosa are capable of degrading specific substrates to yield 1-undecanol. fishersci.ca This microbial degradation process results in the formation of 1-undecanol as a primary product. fishersci.atsigmaaldrich.commetabolomicsworkbench.orgflybase.orgherts.ac.ukwikidata.org In addition to 1-undecanol, other products identified from such bacterial metabolism include 2-tridecanol, 1-decanol, and undecanoic acid. flybase.orgherts.ac.ukwikidata.org
Degradation of 2-Tridecanone to 1-Undecanol
A significant pathway for the biological production of 1-undecanol involves the degradation of 2-tridecanone. Pseudomonas bacteria isolated from soil are particularly effective in this conversion, with 1-undecanol being the main product. fishersci.atsigmaaldrich.commetabolomicsworkbench.org This transformation is notable because it proceeds via a reaction that does not involve the oxidation of the methyl group of 2-tridecanone. fishersci.ca The direct isolation and characterization of 1-undecanol as an intermediate during the metabolism of 2-tridecanone by bacteria marked a significant discovery, as it was among the first reports of such a mechanism for methyl ketones beyond acetone. flybase.org
Subterminal Oxidation Mechanisms in Microbial Degradation
The microbial degradation of 2-tridecanone to 1-undecanol by Pseudomonas species points to a unique biochemical mechanism known as subterminal oxidation. herts.ac.ukwikidata.org This process represents a primary mode of attack on methyl ketones by bacteria. fishersci.ca In the context of hydrocarbon degradation, subterminal oxidation is distinct from terminal oxidation. While terminal oxidation of n-alkanes yields a primary alcohol (alkan-1-ol), which is subsequently oxidized to a fatty acid, subterminal oxidation leads to the formation of a secondary alcohol (alkan-2-ol). This secondary alcohol is then typically transformed into an acetyl-ester, which is subsequently hydrolyzed and converted into an alcohol and a fatty acid through acetate (B1210297) formation. fishersci.ca The unequivocal identification of 1-undecanol from 2-tridecanone metabolism provided strong evidence for the existence of such a subterminal oxidation mechanism in bacteria for long-chain aliphatic methyl ketones. herts.ac.uk
Synthetic Biological Pathways and Enzyme Development
Synthetic biology offers promising avenues for the engineered production of this compound and other valuable chemicals from renewable resources. This field focuses on designing and constructing novel biological systems, often by overexpressing enzymes in new combinations to create synthetic metabolic pathways. mpg.denih.gov
The integration of enzyme engineering with synthetic biology facilitates the creation of entirely new metabolic pathways and organisms with enhanced enzymatic capabilities. fishersci.ca Research in this area aims to pioneer new approaches for designing synthetic microbes, developing custom-designed microbial communities, constructing synthetic organelles, and creating "new-to-nature" enzymes and metabolic pathways. nih.gov These advancements are geared towards applications such as the biochemical production of desired compounds and the conversion of agricultural biomass or waste streams into biofuels, bioplastics, and other high-value chemicals using engineered microbial cell factories. nih.govfishersci.co.uk An example of this innovative approach is the development of a "Lactyl-CoA mutase" enzyme, which is not found in nature but was specifically engineered for efficient synthetic metabolic pathways through laboratory evolution. nih.gov
Compound Information
Advanced Research on Undecanol Derivatives and Structural Analogs
Synthesis and Characterization of Derivatives
The synthesis of undecanol derivatives often leverages the reactivity of its hydroxyl group and the potential for introducing other functional groups, such as halogens, thiols, or polymerizable moieties.
11-Bromo-1-undecanol (B108197) is a crucial bifunctional intermediate in organic synthesis, characterized by a terminal bromine atom and a hydroxyl group on an 11-carbon chain benchchem.com. It is typically synthesized via the bromination of 1-undecanol (B7770649) using hydrobromic acid (HBr) in the presence of concentrated sulfuric acid as a catalyst benchchem.com. The reaction is commonly performed under reflux conditions, generally between 100–140°C for 5–7 hours, with optimized molar ratios of 1-undecanol:HBr:H₂SO₄ at 1:2:0.75 benchchem.com. Another synthetic route involves the anti-Markovnikov addition of hydrogen bromide to 10-undecen-1-ol (B85765) benchchem.com.
11-Bromo-1-undecanol appears as a white to pale yellow crystalline powder with a melting point ranging from 45–49°C and a boiling point of 170°C at 1 mmHg benchchem.com. It is moisture-sensitive and requires storage at 0–10°C under an inert gas atmosphere benchchem.com. Its dual functionality—a bromine atom amenable to nucleophilic substitution and a hydroxyl group for further modification—makes it a versatile precursor for various chemical entities, including 11-mercapto-1-undecanol (B1218877) and polymerizable compounds benchchem.comfishersci.caguidechem.com. Purification of the crude product can be achieved through methods such as vacuum distillation, recrystallization from warm ethanol (B145695), or column chromatography benchchem.com.
Table 1: Key Properties and Synthesis Conditions of 11-Bromo-1-undecanol
| Property/Parameter | Value/Condition | Source |
| Appearance | White to pale yellow crystalline powder | benchchem.com |
| Melting Point | 45–49°C | benchchem.com |
| Boiling Point | 170°C at 1 mmHg | benchchem.com |
| Storage Conditions | 0–10°C under inert gas, moisture-sensitive | benchchem.com |
| Synthesis Method | Bromination of 1-undecanol with HBr/H₂SO₄ or HBr addition to 10-undecen-1-ol | benchchem.com |
| Reaction Temperature | 100–140°C (reflux) | benchchem.com |
| Reaction Time | 5–7 hours | benchchem.com |
| Molar Ratio (1-undecanol:HBr:H₂SO₄) | 1:2:0.75 | benchchem.com |
| Typical Yield | 70–85% | benchchem.com |
11-Mercapto-1-undecanol (MUD or MUDO) is a key compound for developing thiol-functionalized materials due to its ability to form strong bonds with metal surfaces via its thiol group benchchem.combenchchem.com. A common synthesis route involves the conversion of 11-bromo-1-undecanol. This is achieved by reacting 11-bromo-1-undecanol with thiourea (B124793) in ethanol, typically at 80°C under reflux for 24 hours in a nitrogen atmosphere, followed by the addition of ethylenediamine (B42938) in deionized water benchchem.comwwu.edu. This process constitutes a nucleophilic substitution where the bromine atom is replaced by a thiol group benchchem.com.
Other synthetic strategies for 11-mercapto-1-undecanol include the thiol-ene reaction, which involves the addition of a thiol group to an alkene under radical initiation conditions, often using azobisisobutyronitrile (AIBN) or UV irradiation at temperatures between 60°C and 80°C in solvents like ethanol or toluene (B28343) benchchem.com. Additionally, 11-mercapto-1-undecanol can be obtained through the reduction of corresponding disulfide precursors, such as 11,11'-dithiobis(this compound), using reducing agents like sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT) in aqueous or alcoholic media at ambient temperatures benchchem.com. This compound is notably utilized in ligand exchange procedures to enhance the stability of quantum dots in polar environments, expanding their potential for various applications wwu.edu.
Table 2: Synthesis Methods for 11-Mercapto-1-undecanol
| Method | Starting Material(s) | Key Reagents/Conditions | Outcome/Application | Source |
| Nucleophilic Substitution | 11-Bromo-1-undecanol | Thiourea, ethylenediamine, ethanol, 80°C, 24h, N₂ atmosphere | Crucial for thiol-functionalized materials | benchchem.comwwu.edu |
| Thiol-Ene Reaction | Alkene precursor, thiol | Radical initiators (AIBN, UV), 60-80°C, ethanol/toluene | High specificity and efficiency, functionalizing alkenes | benchchem.com |
| Disulfide Reduction | 11,11'-dithiobis(this compound) | NaBH₄ or DTT, aqueous/alcoholic media, ambient temperature | Cleavage of disulfide bond, high purity | benchchem.com |
This compound and its derivatives play a role in the synthesis of polymerizable compounds, enabling the creation of advanced polymeric materials. Specifically, 11-bromo-1-undecanol has been employed in the synthesis of polymerizable compounds such as 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide benchchem.comfishersci.ca. Its bromine functionality allows it to act as a polymer initiator or a chain transfer agent in radical polymerization processes, highlighting its versatility in polymer chemistry benchchem.com.
Furthermore, derivatives of ω-alkenoates, which can be synthesized from undecenoic acid, are precursors for functional polymers based on α-olefins researchgate.net. The esterification of 10-undecenoic acid, for example, with methanol (B129727) and sulfuric acid, is an effective method for preparing methyl esters that can then be polymerized researchgate.net. Research has shown that using polymers with reactive groups separated by flexible methylene (B1212753) spacer groups (at least 3 carbon atoms from the main chain) can lead to nearly quantitative reactions, similar to those observed with low molecular weight compounds researchgate.net.
1-Undecanol can undergo oxidation reactions to yield undecanal (B90771) (an aldehyde) and undecanoic acid (a carboxylic acid) mdma.chchemicalbook.comperfumerflavorist.com. Traditional oxidizing agents such as chromic acid or potassium permanganate (B83412) can be used for these transformations benchchem.com. More selectively, 1-undecanol can be oxidized to undecanal using N-oxoammonium salts in combination with sodium bromite (B1237846) mdma.ch.
Undecanal, a saturated fatty aldehyde, is naturally found in essential oils of citrus plants nih.gov. While stable for up to one year when stored in airtight aluminum containers at 16-25°C under an inert gas atmosphere, undecanal is highly susceptible to trimerization in the presence of air and traces of acid perfumerflavorist.com. It can also readily oxidize to undecanoic acid when exposed to air, which further promotes the trimerization reaction perfumerflavorist.com. The addition of an antioxidant can help stabilize undecanal, and the formation of a hemi-acetal with an alcohol can make it more resistant to oxidation perfumerflavorist.com. Undecanoic acid, also known as hendecanoic acid, is a straight-chain saturated fatty acid fishersci.campg.de.
Table 3: Oxidation Products of 1-Undecanol
| Starting Compound | Product (Aldehyde) | Product (Carboxylic Acid) | Common Oxidizing Agents | Selective Oxidation to Aldehyde | Source |
| 1-Undecanol | Undecanal | Undecanoic acid | Chromic acid, Potassium permanganate | N-oxoammonium salts + NaBrO₂ | benchchem.commdma.chchemicalbook.comperfumerflavorist.com |
Supramolecular Structures and Self-Assembly
The ability of this compound derivatives, particularly those with thiol functionalities, to form highly ordered supramolecular structures is a significant area of research with implications for surface engineering and nanotechnology.
11-Mercapto-1-undecanol (MUDO or MUOH) is widely employed in the formation of self-assembled monolayers (SAMs) on various surfaces, including gold and 316L stainless steel, as well as GaAs(100) substrates benchchem.comresearchgate.netacs.orgnih.govscientific.net. SAMs are highly ordered nanosized molecular coatings, typically adding 1 to 10 nm thickness to a surface nih.gov.
The formation of these monolayers usually involves immersing the substrate in an ethanolic solution of the thiol benchchem.comnih.gov. For instance, immersing gold substrates in a 1 mM ethanolic solution of 11-mercapto-1-undecanol for 24 hours can result in the formation of dense monolayers with contact angles around 100° benchchem.com. The mechanism of SAM formation involves the strong binding of the thiol group to the metal surface, while the hydroxyl group at the other end of the molecule provides a site for further functionalization or interaction benchchem.com.
SAMs formed from 11-mercapto-1-undecanol can be used to tailor surface hydrophobicity, which is beneficial for applications such as biosensors and corrosion inhibition benchchem.com. Research has also explored the formation kinetics and properties of mixed SAMs, combining 11-mercapto-1-undecanol with other thiols like 16-mercaptohexadecanoic acid (MHDA) on GaAs(100) substrates for biosensing applications researchgate.netacs.orgnih.gov. The molecular composition and quality of these SAMs are often characterized using techniques such as Fourier transform infrared absorption spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), contact angle measurements, atomic force microscopy (AFM), scanning tunneling microscopy (STM), and ellipsometry acs.orgnih.govscientific.netnih.gov. Studies have shown that well-formed SAMs on 316L stainless steel can be achieved within 48 hours of immersion in ethanolic solutions nih.gov.
Table 4: Characteristics of SAMs Formed with 11-Mercapto-1-undecanol
| Substrate | Thiol Compound | Formation Method | Key Properties/Observations | Characterization Techniques | Source |
| Gold | 11-Mercapto-1-undecanol | Immersion in 1 mM ethanolic solution (24h) | Dense monolayers, contact angle ~100°, tailored hydrophobicity | Contact Angle | benchchem.com |
| GaAs(100) | 11-Mercapto-1-undecanol (MUDO) | Immersion in thiol solutions | Enhanced-quality mixed SAMs with MHDA, biosensing potential | FTIR, AFM, STM, Ellipsometry | researchgate.netacs.orgscientific.netnih.gov |
| 316L Stainless Steel | 11-Mercapto-1-undecanol (MUOH) | Immersion in ethanolic solutions (48h) | Well-formed SAMs (CA: 82 deg ± 9 deg), potential for drug delivery | XPS, FTIR, Contact Angle | nih.gov |
Analytical Methodologies for Undecanol Detection and Quantification
Method Development and Validation Principles
Optimization of Analytical Parameters
Optimization of analytical parameters is a critical step to achieve efficient and reliable detection and quantification of undecanol. For gas chromatography (GC), key parameters include the selection of appropriate columns, temperature programs, and carrier gas flow rates. Studies involving the GC analysis of this compound isomers, such as nC11OH (1-undecanol), demonstrate the importance of optimizing conditions like the rate of desorption and trapping temperatures to ensure effective separation and detection oup.com. For instance, the initial trapping temperature and hold time significantly impact the chromatographic performance, affecting peak symmetry and preventing band migration oup.com.
In methods involving sample preparation steps, such as microextraction techniques where this compound might be the target analyte or a component of the extraction system, parameters like the volume of extraction solvent, pH, ionic strength, and agitation time are meticulously optimized rsc.orgresearchgate.netdergipark.org.trpsu.edu. For example, in dispersive liquid-liquid microextraction (DLLME), the volume of the extraction solvent (e.g., 1-undecanol (B7770649) when used as a solvent) directly influences extraction efficiency; an optimal volume is crucial to maximize recovery while preventing dilution effects researchgate.netdergipark.org.tr. Similarly, parameters like sonication time and centrifugation speed are optimized to enhance the extraction and separation processes ebi.ac.ukrsc.org. The selection of appropriate reagents, such as phase transfer catalysts, and their concentrations also play a vital role in optimizing extraction efficiency and kinetics psu.edu.
Ensuring Sensitivity, Selectivity, and Reproducibility
The development of robust analytical methods for this compound necessitates ensuring high sensitivity, selectivity, and reproducibility.
Sensitivity: Sensitivity refers to the lowest concentration of this compound that can be reliably detected and quantified. This is often expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ). Achieving high sensitivity involves optimizing every step of the analytical process, from sample preparation to detection. For instance, efficient extraction and pre-concentration techniques can significantly lower detection limits by enriching the analyte rsc.orgresearchgate.netdergipark.org.trpsu.edu. In GC, using high-performance columns and ensuring an inert flow path can prevent analyte adsorption and degradation, thereby improving sensitivity, especially at trace levels hpst.czrestek.comgcms.cz. While specific LOD/LOQ values for this compound as the sole analyte are not extensively detailed in the provided search results, methods utilizing 1-undecanol as an extraction solvent demonstrate the typical ranges achieved for other analytes. For example, in methods employing 1-undecanol for the extraction of benzodiazepines, LODs ranged from 0.316 to 0.968 ng mL⁻¹, and LOQs from 1.055 to 3.277 ng mL⁻¹ ebi.ac.uk. For 4-nonylphenol, a detection limit of 0.05 µg/L was achieved dergipark.org.tr.
Selectivity: Selectivity is the ability of a method to accurately measure this compound in the presence of other components in the sample matrix. In chromatography, the choice of stationary phase and mobile phase, along with optimized temperature programs, are crucial for achieving baseline separation of this compound from co-eluting compounds oup.comhpst.cz. Mass spectrometry (MS) provides an additional layer of selectivity by identifying compounds based on their unique mass-to-charge ratios and fragmentation patterns ebi.ac.ukdergipark.org.tr. Ensuring an inert flow path in GC systems is also vital for maintaining selectivity, as it prevents non-specific interactions and degradation of active analytes, thus preserving peak shape and identity hpst.cz.
Reproducibility: Reproducibility refers to the consistency of results when the same sample is analyzed multiple times under identical conditions, either within the same laboratory (repeatability) or across different laboratories (reproducibility). High reproducibility is indicated by low relative standard deviation (RSD) values. Method validation studies often report intra-day and inter-day precision to demonstrate reproducibility. For instance, methods involving 1-undecanol as an extraction solvent have reported excellent reproducibility, with relative standard deviations typically below 8% ebi.ac.ukrsc.orgdergipark.org.trpsu.edu. Achieving high reproducibility relies on rigorous optimization of all analytical parameters, meticulous experimental execution, and the use of high-quality reagents and calibrated instrumentation hpst.cz.
Table 1: Representative Analytical Performance Parameters for Methods Involving this compound
| Analyte (Method using 1-Undecanol as Extractant) | Limit of Detection (LOD) / Detection Limit | Limit of Quantification (LOQ) | Recovery Range | Relative Standard Deviation (RSD) | Reference |
| Benzodiazepines (VAUS-ME-SFO/LC-MS/MS) | 0.316 - 0.968 ng mL⁻¹ | 1.055 - 3.277 ng mL⁻¹ | 63.20 - 114.53% | Intra-day: 0.6 - 3.5%Inter-day: 2.2 - 6.3% | ebi.ac.uk |
| 4-Nonylphenol (DLLME-GC-MS) | 0.05 µg/L | Not explicitly stated | 96 - 103% | Below 3% | dergipark.org.tr |
| Pb²⁺ (DSPE-UAEME/GFAAS) | 0.2 ng L⁻¹ | Not explicitly stated | Not explicitly stated | 4.8% (n=7) | rsc.org |
| Cd²⁺ (DSPE-UAEME/GFAAS) | 0.5 ng L⁻¹ | Not explicitly stated | Not explicitly stated | 5.1% (n=7) | rsc.org |
| Platinum (PTC-DSDME/HR-CS AAS) | 0.28 ng mL⁻¹ | Not explicitly stated | 99 - 102% | 1.5% (at 5.0 ng mL⁻¹, n=6) | psu.edu |
Environmental Fate and Ecotoxicological Research of Undecanol
Biodegradation and Environmental Persistence
The persistence of a chemical compound in the environment is significantly influenced by its susceptibility to degradation processes, primarily biodegradation by microorganisms.
Biodegradation in Soil and Aquatic Environments
Undecanol is generally considered to biodegrade rapidly in both soil and aquatic environments, as indicated by studies involving sewage and sludge. fishersci.be Research has shown that the theoretical Biochemical Oxygen Demand (BOD) for 1-undecanol (B7770649) was 27.6% after a 5-day incubation period in sewage, suggesting that biodegradation is an important environmental fate process in both soil and water. fishersci.beflybase.org
Further detailed studies using activated sludge revealed a zero-order biodegradation rate of 0.125 ppm/hour and a first-order biodegradation rate constant of 6.1 x 10⁻³/hour for 1-undecanol. flybase.org Based on this rate constant, a biodegradation half-life of approximately 4.7 days can be calculated. flybase.org Unlike some other organic compounds, hydrolysis is not anticipated to be a significant environmental fate process for this compound due to the absence of functional groups that typically undergo hydrolysis under environmental conditions. fishersci.befishersci.at Long-chain aliphatic alcohols, including this compound, are generally known for their rapid degradability under standard conditions, a characteristic observed for compounds up to C18. fishersci.ca
Table 1: this compound Biodegradation Data
| Environment/Method | Parameter | Value | Reference |
| Sewage Incubation | Theoretical BOD (5-day) | 27.6% | fishersci.beflybase.org |
| Activated Sludge | Zero-order Biodegradation Rate | 0.125 ppm/hour | flybase.org |
| Activated Sludge | First-order Biodegradation Rate Constant | 6.1 x 10⁻³/hour | flybase.org |
| Activated Sludge | Estimated Half-life | 4.7 days | flybase.org |
Microbial Degradation Pathways
Microorganisms play a crucial role in the breakdown of this compound and related compounds. Soil microorganisms capable of utilizing long-chain methyl ketones as growth substrates are widespread in the environment. fishersci.com A notable example involves a Pseudomonas strain isolated from soil, which demonstrated the ability to degrade 2-tridecanone (B165437). This degradation yielded several products, with a significant amount of 1-undecanol being the main product, alongside 2-tridecanol, 1-decanol, and undecanoic acid. fishersci.comfishersci.co.uk This specific conversion suggests a unique mechanism involving subterminal oxidation in the microbial degradation pathway of 2-tridecanone to 1-undecanol. fishersci.com
Microbial degradation processes are facilitated by various enzymes, including oxygenases, dehydrogenases, and peroxidases. These enzymes are instrumental in the oxidation, reduction, and ring cleavage of pollutants, transforming complex organic molecules into simpler, less toxic forms and enhancing their bioavailability for further microbial processing. sigmaaldrich.com Genera of bacteria such as Pseudomonas spp. and Rhodococcus spp. are recognized for their involvement in these crucial microbial degradation activities. sigmaaldrich.com
Environmental Distribution and Transport
The movement and partitioning of this compound within different environmental compartments dictate its potential exposure pathways.
Potential for Groundwater Contamination
This compound, being a liquid, possesses the capacity to easily penetrate soil, which raises concerns about its potential to contaminate groundwater and streams. fishersci.befishersci.atlipidmaps.org Despite this, an estimated Koc value of 8,800, derived from a log Kow of 4.72, suggests that 1-undecanol is expected to be largely immobile in soil. fishersci.beflybase.org This apparent contradiction highlights that while its inherent mobility within soil particles is low due to strong adsorption, its liquid state allows for initial penetration.
Volatilization from moist soil surfaces is anticipated to be a significant fate process for this compound, given an estimated Henry's Law constant of 7.3 x 10⁻⁵ atm-cu m/mole. However, this volatilization is expected to be attenuated by the compound's adsorption to soil particles. fishersci.beflybase.org Conversely, 1-undecanol is not expected to volatilize significantly from dry soil surfaces, owing to its relatively low vapor pressure of 2.97 x 10⁻³ mm Hg. fishersci.beflybase.org Its low water solubility further supports the notion that it is not highly mobile in the environment. atamanchemicals.com
Table 2: this compound Environmental Mobility Parameters
| Parameter | Value | Implication | Reference |
| Log Kow | 4.72 | High hydrophobicity | fishersci.beflybase.org |
| Estimated Koc | 8,800 | Expected to be immobile in soil; adsorbs to suspended solids/sediment | fishersci.beflybase.org |
| Henry's Law Constant | 7.3 x 10⁻⁵ atm-cu m/mole | Volatilization from moist soil/water surfaces expected (attenuated by adsorption) | fishersci.beflybase.org |
| Vapor Pressure | 2.97 x 10⁻³ mm Hg | Low volatilization from dry soil surfaces | fishersci.beflybase.org |
| Water Solubility | Slightly soluble | Not highly mobile in water | fishersci.befishersci.atlipidmaps.orgatamanchemicals.com |
Interaction with Aquatic Ecosystems
This compound is characterized as slightly soluble in water and is designated as a marine pollutant by the Department of Transportation (DOT). fishersci.befishersci.atlipidmaps.org In aquatic environments, 1-undecanol is expected to adsorb to suspended solids and sediment, consistent with its estimated Koc value. fishersci.beflybase.org
Volatilization from water surfaces is a predicted fate process, with estimated half-lives of 20 hours for a model river and 10 days for a model lake. fishersci.beflybase.org However, this volatilization is considerably attenuated by the compound's adsorption to suspended solids and sediment within the water column, leading to a much longer estimated volatilization half-life of 9 months for a model pond when adsorption is factored in. fishersci.beflybase.org An estimated Bioconcentration Factor (BCF) of 86 suggests a moderate potential for bioconcentration in aquatic organisms, assuming the compound is not readily metabolized by the organism. fishersci.beflybase.org
This compound has practical applications in environmental analysis, having been successfully employed as an extraction solvent in aquatic environments for the analysis of emerging pollutants. thegoodscentscompany.com This highlights its capacity to interact with and partition from dissolved substances in water. Furthermore, research has explored the interaction of zinc ions with this compound-functionalized fused silica/water interfaces. These studies indicate that 2:1 hydroxyl/metal coordination complexes, which are not typically observed with natural carbohydrates in bulk aqueous phases, can form in interfacial environments. This finding has significant implications for understanding and predicting coordination chemistry in aquatic systems. fishersci.cametabolomicsworkbench.org
Impact on Ecological Systems
This compound exhibits toxicological properties that can affect ecological systems, particularly aquatic life and microorganisms. It is classified as toxic to aquatic organisms and has the potential to cause long-term adverse effects in aquatic environments. atamanchemicals.com
Table 3: this compound Aquatic Ecotoxicity Data
| Organism | Endpoint | Value | Reference |
| Pimephales promelas (Fathead Minnow) | LC50 (96 hours, flow-through) | 1.04 mg/L | atamanchemicals.com |
Despite log Kow values that might suggest potential for bioaccumulation, available data indicate that long-chain alcohols, including this compound, are not as bioaccumulative as these estimations would predict. fishersci.ca It is also noted that observing acute aquatic toxicity effects for long-chain aliphatic alcohols becomes increasingly challenging for compounds above C12 due to solubility limitations. fishersci.ca
Beyond aquatic toxicity, this compound has been shown to have specific biological effects on microorganisms. For instance, it was found to be fungicidal against Saccharomyces cerevisiae. This action is attributed to its ability to inhibit glucose-induced acidification by disrupting the plasma membrane H(+)-ATPase. The primary antifungal mechanism of medium-chain alkanols (C9-C12) is believed to stem from their nonionic surfactant properties, which enable them to disrupt the native membrane-associated functions of integral proteins. fishersci.be Furthermore, 1-undecanol has been observed to play a role in insect communication, acting as a synergist that can enhance the attraction of Grapholita molesta (oriental fruit moth) to sex pheromone traps. fishersci.co.uk
Effects on Wildlife
Research into the effects of this compound on wildlife highlights its potential impact on both aquatic and terrestrial organisms. This compound is considered a marine pollutant by the Department of Transportation (DOT) and can readily penetrate soil, potentially contaminating groundwater and streams. wikipedia.orgnih.govfishersci.fi
Effects on Aquatic Organisms: Studies have investigated the acute toxicity of 1-undecanol to various aquatic species, including fish, crustaceans, and algae. The results, summarized in Table 1, indicate varying levels of sensitivity among these organisms.
Table 1: Acute Ecotoxicity of 1-Undecanol to Aquatic Organisms
| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Source |
| Fish | LC50 | > 349 | 96 hours | herts.ac.uk |
| Crustacea (Daphnia magna) | EC50 | > 27.04 | 48 hours | herts.ac.uk |
| Algae / Aquatic Plants | EC50 | 2.8 | 72 hours | herts.ac.uk |
LC50: Lethal Concentration 50%, the concentration at which 50% of the test organisms die. EC50: Effective Concentration 50%, the concentration at which 50% of the test organisms exhibit a specified effect (e.g., immobilization for daphnia, growth inhibition for algae).
Beyond acute effects, 1-undecanol is classified as toxic to aquatic life with long-lasting effects. fishersci.ca
Effects on Terrestrial Organisms: In terrestrial environments, this compound has been studied for its specific effects on certain insect species. For instance, this compound has been shown to significantly inhibit the sexual attraction of male codling moths to synthetic sex pheromones and virgin females in laboratory and field tests. In field conditions, approximately 20 mg per trap was required for this inhibitory effect. wikipedia.org This suggests a potential for this compound to interfere with chemical communication in certain insect populations.
Role in Environmental Bio-monitoring
While this compound itself is a compound that can be released into the environment, it also plays a role as a tool in environmental biomonitoring. Specifically, 1-undecanol has been utilized as a solvent in advanced analytical techniques aimed at detecting environmental contaminants in biological samples.
One notable application involves its use in Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop (DLLME-SFO). This method, employing 1-undecanol, has been proposed for extracting pesticide residues from various matrices, including urine, as part of biomonitoring efforts. wikipedia.orgthegoodscentscompany.com The use of such extraction techniques is crucial for preparing complex biological samples, like urine, for subsequent analysis to assess human exposure to environmental toxicants. wikipedia.orgmims.com This demonstrates this compound's indirect but important contribution to the methodologies used in environmental biomonitoring research.
Advanced Topics and Future Research Directions for Undecanol
Computational Chemistry and Modeling
Computational chemistry and molecular modeling offer powerful tools to investigate the behavior and interactions of undecanol at a fundamental level, providing insights that complement experimental studies. These methods enable the prediction of molecular structures, physicochemical properties, and reactivity. nih.govsigmaaldrich.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules, particularly at interfaces. Research has utilized MD simulations to examine the adsorption of n-alcohols, including this compound, on water surfaces. These studies reveal that the distribution of this compound on water can be heterogeneous, and the molecules tend to cluster in specific regions on the water surface below the concentration required for monolayer formation. fishersci.cacenmed.comnih.gov The stability of alcohol distribution and the effect of salt on structural and dynamical properties have also been investigated using MD simulations, showing that for this compound, the surface structure remains largely independent of salt concentration due to strong interactions between hydrocarbon chains. fishersci.ca Furthermore, molecular dynamics simulations, alongside quantum chemical calculations, have been used to study the gelling ability of this compound-appended compounds, identifying factors such as intermolecular tail substituent interactions as drivers for gel formation.
Quantum Chemical Calculations
Quantum chemical calculations provide a theoretical framework to understand the electronic structure and properties of molecules like this compound. These calculations can be used to predict various experimental properties, including IR and UV/Vis spectra, NMR chemical shifts, and relative free energies. nih.gov In the context of this compound, quantum chemical calculations have been applied in conjunction with molecular dynamics simulations to understand the gelling behavior of this compound-appended 1,2,3-triazole-based gelators. This computational approach helps in identifying preferred molecular conformations and the binding energies that influence gelling ability. Beyond specific applications to this compound, quantum chemical methods are broadly utilized in chemistry to predict molecular behaviors and provide highly accurate data on molecular systems, aiding in the study of natural product structures and reaction mechanisms. They are also crucial for understanding surfaces and interfaces of materials, including the use of density functional theory (DFT) for studying chemical and physical properties.
In Silico Analysis of Biological Interactions
In silico analysis, which involves computational modeling and simulation, is increasingly vital for understanding the biological interactions of chemical compounds. For this compound, in silico studies have specifically identified key amino acid residues involved in binding interactions between Bactrocera minax Odorant-Binding Protein 3 (BminOBP3) and this compound. This type of analysis allows researchers to predict and characterize how this compound might interact with biological targets at a molecular level, offering insights into its potential roles or effects within biological systems. More broadly, in silico molecular docking studies are used to predict the binding affinities of compounds to enzymes, which is a critical step in drug discovery and understanding biochemical pathways.
Materials Science and Nanotechnology Applications
This compound and its derivatives are finding novel applications in materials science and nanotechnology, particularly in the development of functionalized materials and polymeric systems.
Development of Thiol-functionalized Materials
The development of thiol-functionalized materials often involves derivatives of this compound, such as 11-mercapto-1-undecanol (B1218877). This compound is crucial for modifying the surface chemistry of various nanomaterials, including quantum dots (QDs) and gold nanoclusters. For instance, 11-mercapto-1-undecanol is used in ligand exchange procedures to improve the stability and optical properties of copper indium disulfide (CIS) quantum dot nanoparticles in polar environments. Similarly, it has been employed to enhance the photoluminescent efficiency and storage stability of CdSe/ZnS quantum dots. In the realm of gold nanoclusters, thiol-functionalized undecagold clusters can be synthesized by ligand exchange, allowing for the incorporation of specific functionalities into the stabilizing ligand shell and enabling applications in bioconjugation, sensing, and surface polymerization. The synthesis of 11-mercapto-1-undecanol itself can be achieved from precursors like 11-bromo-1-undecanol (B108197). nih.gov
Application in Polymeric Materials
This compound derivatives also play a role in the field of polymeric materials. For example, 11-bromo-1-undecanol, a related compound, is utilized as a polymer initiator and a chain transfer agent in radical polymerization processes. This highlights its versatility in synthesizing various polymeric materials, including the creation of graft copolymers. While this compound itself is broadly mentioned in the manufacturing of lubricants and personal care products where it can enhance texture and consistency, often involving polymeric components, its direct role as a monomer or initiator in bulk polymerization is more evident through its derivatives. Alcohols, in general, can initiate the polymerization of certain compounds like isocyanates and epoxides, indicating a broader class of reactions where this compound could potentially be involved.
Studies on Emulsion Stability
This compound plays a significant role in the field of emulsion science, primarily due to its surfactant properties and its ability to influence interfacial tension. As a fatty alcohol, this compound can act as an emulsifier, contributing to the formation and stabilization of emulsions nih.gov. Its relatively low interfacial tension, measured at approximately 9.5 mN/m, is a critical factor in its effectiveness as an emulsifying agent.
Research has delved into the temperature-dependent stability of water-in-undecanol emulsions, examining phenomena such as sedimentation and coalescence. These studies reveal that the stability of such emulsions can be significantly affected by the formation of a solid-like layer of alcohol at the droplet surface, a phenomenon akin to surface crystallization observed at planar oil-water interfaces. For emulsions stabilized by solid particles, such as hydrophobic silica, the extent of coalescence undergoes a transition at temperatures approximately 10°C above the melting point of this compound. Concurrently, the emulsion's stability against sedimentation reaches a maximum around this same temperature. Interestingly, the addition of octanoic acid to these emulsions does not appear to influence this surface crystallization behavior.
Beyond its fundamental role in emulsion physics, this compound is practically applied in various formulations where its emulsifying capabilities are beneficial. It is incorporated into cosmetics and personal care products, including lotions, creams, and soaps, where it aids in stabilizing formulations and preventing phase separation. Furthermore, in industrial cleaning applications, this compound enhances solvency and assists in the breakdown of oils and grease, contributing to the efficacy of heavy-duty cleaning agents.
Interaction with Biological Membranes in Material Design
The amphiphilic nature of this compound, particularly its isomer 2-undecanol (B40161), makes it a valuable compound for investigating membrane fluidity and permeability in biological studies. Its mechanism of action involves the integration into lipid bilayers, which can lead to alterations in membrane fluidity and permeability. This interaction, in turn, can influence the function of membrane-bound proteins and enzymes. The amphipathic characteristic of medium-chain alkanols (C9-C12), including this compound, enables them to disrupt the native membrane-associated functions of integral proteins.
Moreover, this compound serves as an inert diluent in the production of microcapsules featuring permeable porous shells. These microcapsules are typically formed through phase separation within double emulsions. The strategic use of this compound in this process facilitates the creation of shells with open pores once the diluent is removed, offering a method to precisely control the permeability of the microcapsule.
Green Chemistry Initiatives
This compound aligns well with the principles of green chemistry due to its favorable environmental profile. It is recognized for its biodegradability and environmentally friendly characteristics, making it an appealing choice for the development of sustainable and eco-conscious formulations. This inherent biodegradability supports its integration into eco-friendly cleaning products, where it contributes to sustainable practices without compromising performance.
The ongoing advancements in green chemistry and sustainable production techniques are actively influencing the future landscape of this compound production. Furthermore, 1-undecanol (B7770649) has been identified as a component in the development of green solvents. Specifically, it is used in the formulation of hydrophobic deep eutectic solvents (DESs) that exhibit melting points near room temperature. An example includes a green solvent composed of 1-octyl-3-methylimidazolium chloride and 1-undecanol, which has been successfully developed for liquid-phase microextraction. This particular solvent system offers advantages such as enhanced material stability, low density, and a suitable freezing point for various applications. The methodology employing such this compound-containing green solvents is considered environmentally sound due to its minimal reliance on toxic organic solvents during the extraction process.
Integration with Artificial Intelligence and Biosensor Development
While direct integration of this compound with artificial intelligence in biosensor development is an emerging area, this compound and its derivatives play a foundational role in the fabrication and enhancement of biosensors. 11-mercapto-1-undecanol, a key derivative, is extensively utilized in the construction of electrochemical biosensors. It is instrumental in forming self-assembled monolayers (SAMs) on electrode surfaces, which are critical for the functionality and performance of these sensing devices. These SAMs are designed to improve both the stability and the sensing capabilities of the biosensors. The precise engineering of these molecular layers, often involving compounds like 11-mercapto-1-undecanol, allows for tailored interactions with target analytes, thereby enhancing the sensitivity and selectivity of the biosensor platform.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Undecanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of undecanal or hydrolysis of undecanoic acid derivatives. Key parameters include temperature (80–120°C), catalyst selection (e.g., Raney nickel or palladium-based catalysts), and solvent polarity. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) and adjusting stoichiometric ratios to minimize side products like alkanes or esters. Purification often employs fractional distillation under reduced pressure .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and confirms molecular structure. Infrared (IR) spectroscopy verifies hydroxyl (O-H) stretching (~3300 cm⁻¹) and alkyl chain signatures. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by detecting trace impurities (e.g., dodecanol isomers). Cross-referencing with high-performance liquid chromatography (HPLC) ensures reproducibility .
Q. What safety protocols are critical when handling this compound in experimental setups?
- Methodological Answer : Use fume hoods for volatile exposure control, nitrile gloves to prevent dermal absorption, and safety goggles. Store away from oxidizers (e.g., peroxides) at <25°C. Spill management requires inert absorbents (vermiculite) and disposal per local hazardous waste regulations. Refer to Safety Data Sheets (SDS) for toxicity thresholds (e.g., LD₅₀ >2000 mg/kg in rodents) .
Q. How to design a controlled experiment to assess this compound’s solvent properties in organic reactions?
- Methodological Answer : Compare solvation efficiency against ethanol or hexanol using a standardized reaction (e.g., SN2 substitution). Control variables: temperature, substrate concentration, and stirring rate. Measure reaction rates via UV-Vis spectroscopy and dielectric constant analysis. Replicate trials to assess reproducibility .
Advanced Research Questions
Q. How can factorial design optimize this compound synthesis parameters for high-throughput applications?
- Methodological Answer : Apply a 2³ factorial design to evaluate interactions between temperature (Levels: 80°C, 120°C), catalyst concentration (0.5%, 2%), and solvent polarity (hexane, ethanol). Use ANOVA to identify significant factors (e.g., temperature × catalyst interaction) and response surface methodology (RSM) to model yield maxima. Validate via pilot-scale trials .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., water content) or measurement techniques. Standardize protocols: use differential scanning calorimetry (DSC) for melting point analysis under nitrogen atmosphere. Cross-validate with peer-reviewed databases (NIST Chemistry WebBook) and report purity thresholds (≥99%) in metadata .
Q. How does this compound’s alkyl chain length affect its interactions in lipid bilayer studies compared to shorter-chain alcohols?
- Methodological Answer : Conduct molecular dynamics (MD) simulations to compare this compound’s insertion depth and bilayer fluidity modulation with octanol or decanol. Validate experimentally via fluorescence anisotropy (using DPH probes) and Langmuir trough measurements for surface pressure-area isotherms. Link findings to hydrophobicity indices (log P) .
Q. What computational models predict this compound’s behavior in mixed solvent systems, and how to validate them experimentally?
- Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict partition coefficients in water-ethanol mixtures. Validate via shake-flask experiments with UV spectrophotometry. Compare Hansen solubility parameters (δD, δP, δH) to optimize co-solvent ratios for solubility enhancement .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., yields under varying catalysts) with error margins (±SD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
